molecular formula C8H9BrINO2 B13974424 2-Bromo-6-iodo-3-(2-methoxyethoxy)pyridine

2-Bromo-6-iodo-3-(2-methoxyethoxy)pyridine

Cat. No.: B13974424
M. Wt: 357.97 g/mol
InChI Key: UIVOYCMFUAVTEL-UHFFFAOYSA-N
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Description

2-Bromo-6-iodo-3-(2-methoxyethoxy)pyridine is a heterocyclic organic compound that contains both bromine and iodine atoms attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-iodo-3-(2-methoxyethoxy)pyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination and iodination of 3-(2-methoxyethoxy)pyridine. The reaction conditions often require the use of halogenating agents such as bromine and iodine in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the selective substitution of the hydrogen atoms with bromine and iodine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-iodo-3-(2-methoxyethoxy)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-iodo-3-(2-methoxyethoxy)pyridine has several applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

    Material Science: It is utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Research: The compound is employed in the study of biological pathways and mechanisms, often as a probe or labeling agent.

Mechanism of Action

The mechanism of action of 2-Bromo-6-iodo-3-(2-methoxyethoxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved often include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

2-Bromo-6-iodo-3-(2-methoxyethoxy)pyridine can be compared with other halogenated pyridine derivatives, such as:

    2-Bromo-3-iodopyridine: Similar in structure but lacks the methoxyethoxy group, which may affect its reactivity and applications.

    2-Chloro-6-iodo-3-(2-methoxyethoxy)pyridine: Contains chlorine instead of bromine, which can influence its chemical properties and biological activity.

    2-Bromo-6-iodo-3-methoxypyridine: Lacks the ethoxy group, potentially altering its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H9BrINO2

Molecular Weight

357.97 g/mol

IUPAC Name

2-bromo-6-iodo-3-(2-methoxyethoxy)pyridine

InChI

InChI=1S/C8H9BrINO2/c1-12-4-5-13-6-2-3-7(10)11-8(6)9/h2-3H,4-5H2,1H3

InChI Key

UIVOYCMFUAVTEL-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(N=C(C=C1)I)Br

Origin of Product

United States

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